molecular formula C24H54OSn2<br>C12H28OSn B1587871 Tributyltin hydroxide CAS No. 80883-02-9

Tributyltin hydroxide

Cat. No.: B1587871
CAS No.: 80883-02-9
M. Wt: 307.1 g/mol
InChI Key: OBJUNZXGAPWSDV-UHFFFAOYSA-N
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Description

Tributyltin hydroxide is an organotin compound with the chemical formula (C₄H₉)₃SnOH. It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. This compound is known for its use as a biocide and has been widely utilized in antifouling paints to prevent the growth of marine organisms on ship hulls .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tributyltin Hydroxide can induce antioxidant enzymes’ activities and result in oxidative damage in the hepatopancreas of Bellamya aeruginosa after 28-day exposure . It interacts with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Cellular Effects

This compound alters a range of reproductive, developmental, and metabolic pathways at the organism level . It may cause developmental malformations in oyster, death of mussels and deformation of gastropod after aqueous exposure in ng/L concentrations .

Molecular Mechanism

The primary endocrine mechanism of action of this compound is its interactions with the nuclear retinoid-X receptor (RXR), peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . This molecular initiating event alters a range of reproductive, developmental, and metabolic pathways at the organism level .

Temporal Effects in Laboratory Settings

This compound-induced responses are known to occur at very low concentrations for molluscs, a fact that has more recently also been observed in fish species . Mortality occurs at water concentrations ten times higher .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Concentrations in the range of 1 ng/L for water exposure (10 ng/g for whole-body burden) have been shown to elicit endocrine-type responses .

Metabolic Pathways

This compound can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin .

Transport and Distribution

In seawater at average pH 8 and ionic strength 0.5M 93% of the this compound in solution occurs as the hydroxide complex .

Preparation Methods

Tributyltin hydroxide can be synthesized through several methods. One common laboratory method involves the reduction of tributyltin oxide with polymethylhydrosiloxane under reduced pressure. The reaction yields this compound and polymethylhydrosiloxane by-products . Another method involves the reduction of tributyltin chloride with lithium aluminium hydride .

Chemical Reactions Analysis

Tributyltin hydroxide undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminium hydride, polymethylhydrosiloxane, and halides. The major products formed from these reactions include tributyltin oxide, tributyltin hydride, and tributyltin halides .

Comparison with Similar Compounds

Tributyltin hydroxide is part of a broader class of organotin compounds, which include:

    Tributyltin chloride: Similar in structure but with a chloride group instead of a hydroxide group.

    Tributyltin oxide: An oxidized form of this compound.

    Tributyltin hydride: A reduced form of this compound

This compound is unique due to its specific interactions with nuclear receptors and its role as an endocrine disruptor .

Properties

InChI

InChI=1S/3C4H9.H2O.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHPEAQVCCPLBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074441
Record name Stannane, tributylhydroxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067-97-6
Record name Tributylhydroxytin
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Record name Tributyltin hydroxide
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Record name Stannane, tributylhydroxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributyltin hydroxide
Source European Chemicals Agency (ECHA)
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Record name TRIBUTYLHYDROXYTIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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